molecular formula C12H16N2 B3154491 (1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 777821-64-4

(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B3154491
CAS No.: 777821-64-4
M. Wt: 188.27 g/mol
InChI Key: JPRFUVVWNBBEDI-VXGBXAGGSA-N
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Description

(1R,4R)-2-benzyl-2,5-diazabicyclo[221]heptane is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into a seven-membered ring

Scientific Research Applications

(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane typically involves the reaction of benzylamine with a suitable bicyclic precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired bicyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality and quantity of the compound. The industrial process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of (1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems or inhibit certain enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane include other diazabicycloheptane derivatives and bicyclic amines. These compounds share structural similarities but may differ in their chemical reactivity and biological activity .

Uniqueness

What sets (1R,4R)-2-benzyl-2,5-diazabicyclo[22This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11/h1-5,11-13H,6-9H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRFUVVWNBBEDI-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN[C@H]1CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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